

Application Notes and Protocols for NCGC00249987 in Eya2 Signaling Pathway Research

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Compound of Interest		
Compound Name:	NCGC00249987	
Cat. No.:	B2554222	Get Quote

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Introduction

NCGC00249987 is a potent and selective small-molecule allosteric inhibitor of the tyrosine phosphatase activity of Eyes Absent Homolog 2 (Eya2).[1][2][3] Eya2 is a dual-function protein that acts as a transcriptional co-activator and a protein phosphatase, playing critical roles in embryonic development and oncogenesis.[4] Its phosphatase activity is implicated in various cellular processes, including cell migration, invasion, and DNA damage repair, making it a compelling target for therapeutic intervention in various cancers, such as lung cancer, glioblastoma, medulloblastoma, and pediatric leukemias.[5][6][7][8]

These application notes provide a comprehensive overview of **NCGC00249987**, its mechanism of action, and detailed protocols for its use in studying Eya2 signaling pathways.

Mechanism of Action

NCGC00249987 functions as an allosteric inhibitor of Eya2.[6] It binds to a pocket distant from the active site of the Eya2 phosphatase domain, inducing a conformational change that is unfavorable for Mg2+ binding, which is essential for its catalytic activity.[1][3] This specific mode of inhibition prevents the dephosphorylation of Eya2 substrates, thereby modulating downstream signaling pathways.



Data Presentation

Ouantitative Data for NCGC00249987

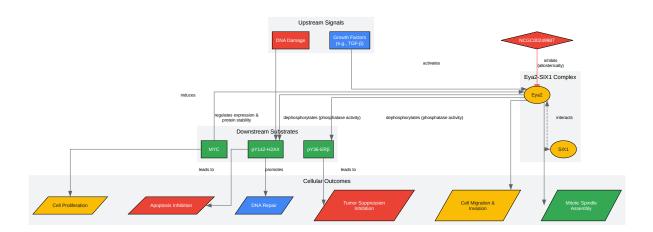
Parameter	Value	Target	Assay	Reference
IC50	3.1 μΜ	Eya2 ED	OMFP-based phosphatase assay	[1][3]
IC50	3.0 μΜ	Eya2	Phosphatase assay	[2]
Binding Affinity (KD)	1.2 μΜ	Eya2 ED	Isothermal Titration Calorimetry (ITC)	[9][10]

Cellular Effects of NCGC00249987

Cell Line	Cancer Type	Effect	Concentration	Reference
Murine CALM- AF10, Jurkat, SHI-1, OCI-M2	Leukemia	Impaired proliferation	20-40 μΜ	[1]
Lung Adenocarcinoma Cells	Lung Cancer	Inhibition of migration, invadopodia formation, and invasion	Not specified	[3][11]
D458 Medulloblastoma Cells	Medulloblastoma	Decreased MYC mRNA expression	24 μΜ	[12]
Glioblastoma Stem Cells (GSCs)	Glioblastoma	Inhibition of proliferation	4-10 fold lower than normal brain cells	[5]

Signaling Pathway Diagram





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Caption: Eya2 signaling pathway and the inhibitory action of NCGC00249987.

Experimental Protocols OMFP-Based Eya2 Phosphatase Activity Assay

This assay measures the tyrosine phosphatase activity of Eya2 using the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP).

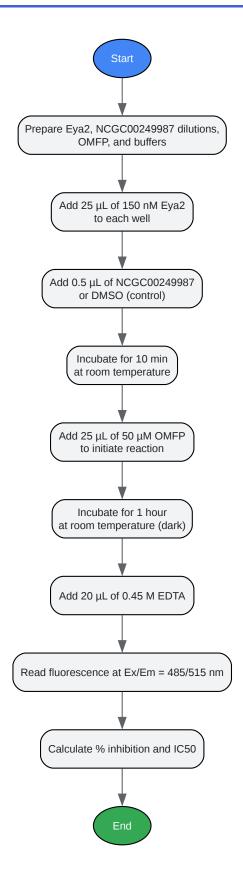
Materials:



- Purified Eya2 enzyme (Eya2 ED or full-length)
- NCGC00249987
- OMFP (Sigma-Aldrich)
- Assay Buffer: 25 mM HEPES (pH 6.5), 50 mM NaCl, 5 mM MgCl2, 0.33% BSA, and 5 mM
 DTT
- Stop Solution: 0.45 M EDTA, pH 8.0
- Black, 96-well, half-volume microtiter plates (Greiner Bio-One)
- Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 515 nm)

- Prepare serial dilutions of NCGC00249987 in DMSO.
- In a 96-well plate, add 25 μ L of Eya2 enzyme (final concentration 150 nM) in assay buffer to each well.
- Add 0.5 μ L of the NCGC00249987 dilutions or DMSO (for control) to the respective wells.
- Incubate the plate for 10 minutes at room temperature.
- Initiate the reaction by adding 25 μL of OMFP solution (final concentration 50 μM) to each well.
- Incubate the plate for 1 hour at room temperature in the dark.
- Stop the reaction by adding 20 μ L of stop solution to each well (final concentration 75 mM EDTA).
- Measure the fluorescence intensity at 485 nm excitation and 515 nm emission.
- Calculate the percent inhibition and determine the IC50 value of NCGC00249987.





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Caption: Workflow for the OMFP-based Eya2 phosphatase assay.



Gap Closure Assay for Cell Migration

This assay, also known as a wound-healing assay, measures the ability of a cell monolayer to migrate and close a cell-free gap.

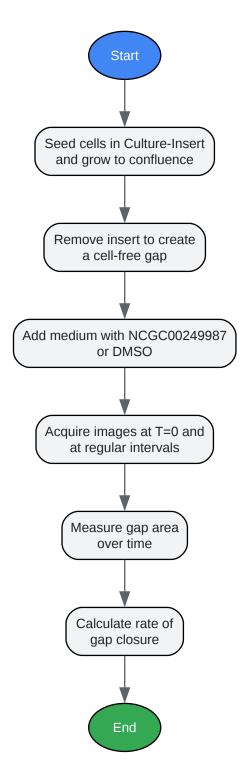
Materials:

- Culture-Insert 2 Well (ibidi)
- Cell line of interest (e.g., lung adenocarcinoma cells)
- · Complete cell culture medium
- NCGC00249987
- Phase-contrast microscope with live-cell imaging capabilities

- Place a Culture-Insert 2 Well into a culture dish.
- Seed cells into the two wells of the insert and culture until a confluent monolayer is formed.
- Carefully remove the Culture-Insert to create a defined cell-free gap.
- Wash the cells gently with PBS to remove any detached cells.
- Add fresh culture medium containing different concentrations of NCGC00249987 or DMSO (control).
- Place the dish on a microscope stage equipped with an incubator.
- Acquire images of the gap at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
- Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).



 Calculate the rate of gap closure to determine the effect of NCGC00249987 on cell migration.



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Caption: Workflow for the gap closure cell migration assay.



Invadopodia Formation and Matrix Degradation Assay

This assay assesses the formation of invadopodia, which are actin-rich protrusions used by cancer cells to degrade the extracellular matrix (ECM).

Materials:

- Fluorescently-labeled gelatin-coated coverslips
- Cell line of interest (e.g., lung adenocarcinoma cells)
- Complete cell culture medium
- NCGC00249987
- Fixation and permeabilization buffers
- Phalloidin (for F-actin staining)
- Antibody against an invadopodia marker (e.g., Cortactin or Tks5)
- DAPI (for nuclear staining)
- Fluorescence microscope

- Culture cells on fluorescently-labeled gelatin-coated coverslips in the presence of NCGC00249987 or DMSO for an appropriate time (e.g., 12-24 hours).
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Stain for F-actin using fluorescently-labeled phalloidin.
- Stain for an invadopodia marker protein using a specific primary antibody followed by a fluorescently-labeled secondary antibody.



- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Acquire images using a fluorescence microscope.
- Quantify the number and area of gelatin degradation zones (dark areas in the fluorescent gelatin) and co-localization of F-actin and the invadopodia marker to assess invadopodia formation and activity.

In Vivo Xenograft Model for Tumor Growth

This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of NCGC00249987.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line of interest (e.g., medulloblastoma D458 cells)
- NCGC00249987 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

- Subcutaneously inject cancer cells into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer NCGC00249987 or vehicle control to the respective groups according to a
 predetermined schedule (e.g., daily intraperitoneal injection).
- Measure tumor volume using calipers every 2-3 days.



- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Plot tumor growth curves to evaluate the anti-tumor efficacy of NCGC00249987.

Conclusion

NCGC00249987 is a valuable chemical probe for elucidating the roles of Eya2 tyrosine phosphatase activity in various cellular processes and disease states. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their studies of Eya2 signaling. The selectivity and allosteric mechanism of **NCGC00249987** make it a promising tool for both basic research and preclinical drug development.

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